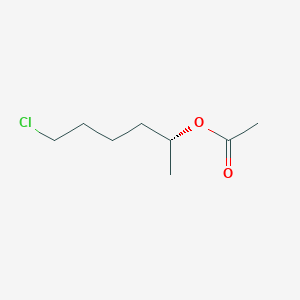

(R)-5-Acetoxy-1-chlorohexane

Description

Properties

IUPAC Name |

[(2R)-6-chlorohexan-2-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15ClO2/c1-7(11-8(2)10)5-3-4-6-9/h7H,3-6H2,1-2H3/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCAJQWQPQNZYTE-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCCCl)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCCCl)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00452080 | |

| Record name | (R)-5-Acetoxy-1-chlorohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00452080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154885-34-4 | |

| Record name | 2-Hexanol, 6-chloro-, acetate, (2R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=154885-34-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (R)-5-Acetoxy-1-chlorohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00452080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(R)-Acetoxy-1-chlorohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(R)-5-Acetoxy-1-chlorohexane physical properties

An In-Depth Technical Guide to the Physical Properties of (R)-5-Acetoxy-1-chlorohexane

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-5-Acetoxy-1-chlorohexane is a chiral chemical compound valued as a versatile building block in modern organic synthesis. Its specific stereochemistry and bifunctional nature—possessing both a chloroalkane and an acetate ester—make it a strategic intermediate in the synthesis of complex molecules, particularly in the pharmaceutical industry. Understanding its physical and chemical properties is paramount for its effective use in laboratory and industrial settings, enabling precise control over reaction conditions and ensuring the purity of target molecules. This guide provides a comprehensive overview of the core physical properties, synthesis, analytical characterization, and safe handling of (R)-5-Acetoxy-1-chlorohexane.

Physicochemical Properties

The physical properties of (R)-5-Acetoxy-1-chlorohexane are crucial for its handling, purification, and reaction setup. While experimental data for this specific compound is not extensively published, the properties can be reliably estimated based on its structure and comparison with analogous compounds like 1-chlorohexane.

| Property | Value | Source |

| CAS Number | 154885-34-4 | [1] |

| Molecular Formula | C₈H₁₅ClO₂ | [1] |

| Molecular Weight | 178.66 g/mol | [1] |

| Appearance | Expected to be a colorless liquid | Inferred |

| Boiling Point | Estimated: ~210-230 °C | Inferred from related structures |

| Density | Estimated: ~1.0 g/mL | Inferred from related structures |

| Refractive Index (n20/D) | Estimated: ~1.435 - 1.445 | [2] |

| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., ethers, dichloromethane, ethyl acetate) | [3][4] |

| Predicted XlogP | 2.2 | [5] |

Synthesis and Purification

The synthesis of (R)-5-Acetoxy-1-chlorohexane is most practically achieved through a two-step process starting from a suitable chiral precursor, followed by acetylation. The key is to preserve the stereochemical integrity at the chiral center.

Step 1: Synthesis of the Precursor, (R)-6-chloro-2-hexanol

A common route to the chiral alcohol precursor involves the selective monochlorination of a diol. For instance, (R)-1,5-hexanediol could be a starting material, though its synthesis is non-trivial. A more accessible route might involve enzymatic resolution or asymmetric reduction of a corresponding ketone. A plausible laboratory-scale synthesis starts from 1,6-hexanediol, which is first converted to 6-chloro-1-hexanol.[6] The chirality would then be introduced in a subsequent step, for example, through enzymatic resolution.

Step 2: Acetylation of (R)-6-chloro-2-hexanol

The acetylation of a secondary alcohol is a standard and high-yielding transformation. The choice of reagents and conditions is critical to prevent side reactions and ensure complete conversion.

Caption: General synthetic workflow for (R)-5-Acetoxy-1-chlorohexane.

Detailed Experimental Protocol: Acetylation of a Secondary Alcohol

This protocol is a general method for the acetylation of secondary alcohols and is applicable to the synthesis of (R)-5-Acetoxy-1-chlorohexane from its corresponding alcohol precursor.[7]

-

Reaction Setup : To a solution of the secondary alcohol (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or diethyl ether, add a base like triethylamine (1.5 equivalents) or pyridine (used as solvent).[7] A catalytic amount of 4-(dimethylamino)pyridine (DMAP, ~0.1 equivalents) can significantly accelerate the reaction.

-

Addition of Acetylating Agent : Cool the mixture in an ice bath (0 °C). Add acetic anhydride (1.2 equivalents) dropwise with stirring.

-

Reaction Monitoring : Allow the reaction to warm to room temperature and stir for 1-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.

-

Workup : Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer successively with dilute HCl (to remove the amine base), saturated sodium bicarbonate solution (to remove excess acetic acid), and finally with brine.

-

Isolation : Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification

The crude product can be purified by vacuum distillation or column chromatography on silica gel, using a solvent system such as a mixture of hexane and ethyl acetate. The choice of purification method depends on the scale of the reaction and the nature of any impurities.

Analytical Characterization

To confirm the identity and purity of the synthesized (R)-5-Acetoxy-1-chlorohexane, several analytical techniques are employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR : The proton NMR spectrum is expected to show distinct signals. The methine proton (CH-O) at the chiral center would appear as a multiplet around 4.8-5.0 ppm. The methylene protons adjacent to the chlorine atom (CH₂-Cl) would resonate around 3.5 ppm as a triplet. The acetyl methyl protons would be a sharp singlet at approximately 2.0 ppm. The remaining methylene protons of the hexane chain would appear as multiplets in the 1.2-1.8 ppm range.

-

¹³C NMR : The carbon spectrum would show a signal for the carbonyl carbon of the acetate group around 170 ppm. The carbon attached to the oxygen (C-O) would be around 70-75 ppm, and the carbon attached to the chlorine (C-Cl) would be around 45 ppm. The acetyl methyl carbon would appear around 21 ppm, with the other aliphatic carbons resonating between 20-40 ppm.

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present.[8]

-

A strong, sharp absorption band around 1735-1750 cm⁻¹ is characteristic of the C=O (ester) stretching vibration.

-

A strong band in the region of 1230-1250 cm⁻¹ corresponds to the C-O stretching of the acetate group.

-

The C-Cl stretching vibration is expected to appear in the fingerprint region, typically between 600-800 cm⁻¹ .[9]

-

C-H stretching vibrations from the alkyl chain will be observed just below 3000 cm⁻¹.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would likely not show a prominent molecular ion peak (M⁺) at m/z 178/180 due to facile fragmentation.[10] A common fragmentation pathway for esters is the loss of the alkoxy group or the acyloxy group.

-

A significant peak would be expected at m/z 43 , corresponding to the acetyl cation [CH₃CO]⁺.

-

Loss of acetic acid (60 Da) from the molecular ion would lead to a fragment at m/z 118/120 .

-

Alpha-cleavage adjacent to the ester oxygen is also a common fragmentation pathway.[11]

Applications in Drug Development

Chiral synthons like (R)-5-Acetoxy-1-chlorohexane are valuable in constructing complex, stereochemically defined molecules. The chloro- and acetoxy- functionalities allow for sequential and selective chemical modifications. For example, the chlorine atom can be displaced by a variety of nucleophiles (e.g., amines, azides, thiols) in an Sₙ2 reaction, while the acetate group can be hydrolyzed to reveal a secondary alcohol, which can then be further functionalized. This dual functionality is highly sought after in the synthesis of chiral drugs, where specific stereoisomers are often responsible for the desired therapeutic activity.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for (R)-5-Acetoxy-1-chlorohexane is not widely available, its handling precautions can be inferred from related alkyl halides and esters.

-

Hazards : The compound is expected to be a combustible liquid and may be harmful if swallowed, inhaled, or absorbed through the skin. It may cause skin and eye irritation.

-

Personal Protective Equipment (PPE) : Always work in a well-ventilated fume hood. Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.

-

Handling : Avoid contact with skin, eyes, and clothing. Keep away from heat, sparks, and open flames.[12] Use non-sparking tools and take precautionary measures against static discharge.

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area.[13] It should be stored away from strong oxidizing agents and strong bases.

-

Disposal : Dispose of the chemical waste in accordance with local, state, and federal regulations. Halogenated organic waste should typically be collected in a designated container.

Conclusion

(R)-5-Acetoxy-1-chlorohexane is a valuable chiral intermediate with well-defined physicochemical properties that make it suitable for a range of applications in organic synthesis. Its synthesis from readily available precursors is achievable through standard organic transformations. Proper analytical characterization is essential to ensure its purity and structural integrity. Adherence to strict safety protocols is necessary for its handling and storage. This guide provides the foundational knowledge required for researchers and drug development professionals to effectively and safely utilize this important chemical building block.

References

- Ramirez, J. S., et al. (2007). A Fast and Convenient Procedure for the Acetylation of Alcohols.

- Zhang, Z.-H., Li, T.-S., & Fu, C.-G. (1997). An efficient and simple procedure for acetylation of alcohols and phenols with acetic anhydride catalysed by expansive graphite. Journal of Chemical Research, Synopses, (4), 174-175.

- Reddit r/Chempros. (2021).

- Fu, G. C. (2004). Asymmetric Acylation of Alcohols and Amines. Science of Synthesis, 3, 835-850.

- NIST. (n.d.). 2-(P-chlorophenoxy)ethyl chloro acetate. In NIST Chemistry WebBook.

- ChemicalBook. (n.d.). Methyl chloroacetate(96-34-4)IR1.

- BenchChem. (2025). Acylation of Alcohols with Acetic Propionic Anhydride: Application Notes and Protocols.

- Clark, J. (2022). Fragmentation Patterns in the Mass Spectra of Organic Compounds.

- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.

- Larkins, M. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra.

- LookChem. (n.d.). Cas 2009-83-8, 6-Chlorohexanol.

- University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions.

- The Good Scents Company. (n.d.). Refractive Index Information Catalog.

- OpenStax. (2023). 12.7 Interpreting Infrared Spectra. In Organic Chemistry.

- Wikipedia. (n.d.). Fragmentation (mass spectrometry).

- Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups.

- University of North Carolina Wilmington. (n.d.). Interpretation of Mass Spectra.

- NP-MRD. (n.d.). 1H NMR Spectrum (1D, 200 MHz, H2O, predicted) (NP0229575).

- BenchChem. (2025). Technical Support Center: Synthesis of 6-Chloro-1-hexanol.

- PubChemLite. (n.d.). 5-(r)-acetoxy-1-chlorohexane (C8H15ClO2).

- The Royal Society of Chemistry. (n.d.). Supporting Information.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000060).

- ChemSynthesis. (2025). 5-chloro-1-hexanol.

- Sangwan, N. K., & Dhindsa, K. S. (1989). A SIMPLE ONE-STEP SYNTHESIS OF 5-ACETOXY-6-CHLORO-2-HEXANONE.

- Vibzz Lab. (2022, November 10). 1-Chlorohexane (n- hexyl chloride) Organic Synthesis [Video]. YouTube.

- Google Patents. (n.d.). SU1060101A3 - Process for producing 1-chlorohexane.

- Sigma-Aldrich. (n.d.). 1-Chlorohexane 99%.

- Wikipedia. (n.d.). 1-Chlorohexane.

- ChemSynthesis. (2025). 1-chlorohexane.

- ChemBK. (2024). 1-chlorohexane.

- NIST. (n.d.). Hexane, 1-chloro-. In NIST Chemistry WebBook.

- BenchChem. (2025). 1-Chlorohexane molecular weight and formula.

- Guidechem. (n.d.). 1-Chlorohexane 544-10-5 wiki.

- Sangwan, N. K., & Dhindsa, K. S. (1989). ChemInform Abstract: A Simple One-Step Synthesis of 5-Acetoxy-6-chloro-2-hexanone. ChemInform, 20(44).

- NIST. (n.d.). Hexane, 1-chloro- Henry's Law data. In NIST Chemistry WebBook.

- CAS. (n.d.). 1-Chlorohexane - CAS Common Chemistry.

- ChemicalBook. (n.d.). 1-Chlorohexane(544-10-5) 1H NMR spectrum.

- ChemicalBook. (n.d.). 1-ACETOXY-1-CYANOETHYLENE(3061-65-2) 1H NMR spectrum.

- RefractiveIndex.INFO. (n.d.). Refractive Index.

- PubChem. (n.d.). 1-Chlorohexane.

- Merck Millipore. (n.d.). 1-Chlorohexane CAS 544-10-5 | 818497.

Sources

- 1. scbt.com [scbt.com]

- 2. Refractive Index Information Catalog [thegoodscentscompany.com]

- 3. 1-氯己烷 99% | Sigma-Aldrich [sigmaaldrich.com]

- 4. guidechem.com [guidechem.com]

- 5. PubChemLite - 5-(r)-acetoxy-1-chlorohexane (C8H15ClO2) [pubchemlite.lcsb.uni.lu]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. reddit.com [reddit.com]

- 8. 12.7 Interpreting Infrared Spectra - Organic Chemistry | OpenStax [openstax.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 12. 1-Chlorohexane | C6H13Cl | CID 10992 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. merckmillipore.com [merckmillipore.com]

An In-depth Technical Guide to (R)-5-Acetoxy-1-chlorohexane (CAS: 154885-34-4) for Advanced Research Applications

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development engaged with (R)-5-Acetoxy-1-chlorohexane. As a valuable chiral building block, this molecule possesses two distinct functional groups—a terminal chloride and a stereodefined secondary acetate—making it a versatile intermediate in the synthesis of complex molecular architectures. This document provides in-depth insights into its chemical properties, a robust synthesis and purification protocol, detailed methods for structural validation, and a discussion of its applications, all grounded in established scientific principles.

Core Physicochemical and Structural Data

(R)-5-Acetoxy-1-chlorohexane is a chiral halogenated ester. Its bifunctional nature allows for selective chemical transformations, a highly desirable trait in multi-step organic synthesis. The "(R)" designation specifies the stereochemistry at the C-5 position, which is critical for its application in creating enantiomerically pure target molecules.

| Property | Value | Source(s) |

| CAS Number | 154885-34-4 | [1][2][3] |

| Molecular Formula | C₈H₁₅ClO₂ | [1][2] |

| Molecular Weight | 178.66 g/mol | [1][2] |

| Appearance | Liquid (Predicted) | |

| Boiling Point | Estimated 200-220 °C | |

| Density | Estimated ~1.0 g/mL | |

| Solubility | Soluble in common organic solvents (e.g., Dichloromethane, Ethyl Acetate, Hexanes). Sparingly soluble in water. | [4] |

| InChI Key | Not available in search results. |

Strategic Synthesis and Purification

The synthesis of (R)-5-Acetoxy-1-chlorohexane requires a strategy that preserves the stereochemical integrity of the chiral center. A direct and efficient approach involves the acetylation of a commercially available chiral precursor, (R)-5-chloro-1-hexanol. This method avoids the need for asymmetric induction or resolution, which can be complex and lower the overall yield.

Causality Behind Experimental Choices:

-

Starting Material: Using (R)-5-chloro-1-hexanol directly introduces the required carbon skeleton and the correct stereochemistry from the outset.

-

Reagent Selection: Acetyl chloride is a highly reactive acetylating agent. A non-nucleophilic base, such as triethylamine (TEA) or pyridine, is used to scavenge the HCl byproduct generated during the reaction. This prevents potential side reactions, such as acid-catalyzed degradation or reversal of the esterification.

-

Solvent: An inert, aprotic solvent like dichloromethane (DCM) is ideal. It readily dissolves the reactants and does not participate in the reaction. Its low boiling point facilitates easy removal during the work-up phase.

-

Temperature Control: The reaction is initiated at 0 °C to moderate the exothermic addition of acetyl chloride, ensuring controlled reaction kinetics and minimizing the formation of byproducts.

Diagram of Synthetic Workflow

Caption: Workflow for the synthesis and purification of (R)-5-Acetoxy-1-chlorohexane.

Detailed Experimental Protocol:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add (R)-5-chloro-1-hexanol (1.0 eq) and anhydrous dichloromethane (DCM, approx. 0.2 M solution).

-

Base Addition: Add triethylamine (1.2 eq) to the solution and cool the flask to 0 °C in an ice-water bath.

-

Acetylation: Add acetyl chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, dropwise to the stirred solution over 20-30 minutes.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up:

-

Upon completion, carefully quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Wash the organic layer sequentially with a 5% aqueous HCl solution (to remove excess triethylamine), saturated aqueous sodium bicarbonate (NaHCO₃) solution (to neutralize any remaining acid), and finally with brine.[5] The purpose of these washes is to remove water-soluble impurities and reagents.[6]

-

Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.[5]

-

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure (R)-5-Acetoxy-1-chlorohexane.

Structural Elucidation and Quality Control

A self-validating analytical workflow is crucial to confirm the identity, structure, and purity of the synthesized compound. This involves a combination of spectroscopic techniques.[7]

Expected Spectroscopic Data:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals corresponding to the different protons in the molecule.

-

A singlet integrating to 3 protons around δ 2.0-2.1 ppm, corresponding to the acetyl methyl group (CH₃CO-).

-

A multiplet around δ 4.8-5.0 ppm, integrating to 1 proton, for the methine proton at the chiral center (-CH(OAc)-).

-

A triplet around δ 3.5-3.6 ppm, integrating to 2 protons, for the methylene group adjacent to the chlorine atom (-CH₂Cl).

-

Several multiplets between δ 1.3-1.8 ppm for the remaining four methylene groups in the hexane chain.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will confirm the carbon skeleton.

-

A signal around δ 170-171 ppm for the carbonyl carbon of the ester.

-

A signal around δ 70-75 ppm for the carbon of the chiral center (-C(OAc)-).

-

A signal around δ 44-45 ppm for the carbon attached to chlorine (-CH₂Cl).

-

A signal around δ 21-22 ppm for the acetyl methyl carbon.

-

Additional signals in the δ 20-35 ppm range for the other methylene carbons.

-

-

IR (Infrared) Spectroscopy: The IR spectrum provides confirmation of key functional groups.[8]

-

A strong, sharp absorption band around 1735-1745 cm⁻¹ corresponding to the C=O stretch of the ester.

-

A C-O stretching band around 1230-1250 cm⁻¹.

-

C-H stretching bands just below 3000 cm⁻¹.

-

A C-Cl stretching band in the fingerprint region, typically around 650-750 cm⁻¹.

-

-

MS (Mass Spectrometry): Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.

-

The electron impact (EI) mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight. The isotopic pattern for chlorine (³⁵Cl/³⁷Cl in a ~3:1 ratio) should be visible for the molecular ion and any chlorine-containing fragments.

-

A common fragmentation would be the loss of the acetoxy group or acetic acid.

-

Diagram of Analytical Validation Workflow

Caption: A self-validating workflow for the structural confirmation of synthesized product.

Applications in Drug Discovery and Organic Synthesis

(R)-5-Acetoxy-1-chlorohexane is not an end product but a strategic intermediate. Its utility stems from the orthogonal reactivity of its two functional groups, making it a powerful synthon in the construction of complex chiral molecules, a cornerstone of modern drug discovery.[9]

-

As a Chiral Building Block: The primary value of this compound is the defined (R)-stereocenter. In pharmaceutical development, the specific stereoisomer of a drug is often responsible for its therapeutic activity, while other isomers may be inactive or even cause adverse effects.[10] Starting a synthesis with a chiral fragment like this ensures the stereochemistry is correctly installed early in the synthetic sequence.

-

Orthogonal Functional Group Manipulation:

-

Nucleophilic Substitution at C1: The terminal chloride is a good leaving group, susceptible to substitution by a wide range of nucleophiles (e.g., amines, azides, cyanides, thiolates, carbanions). This allows for the introduction of diverse functionalities and the extension of the carbon chain.

-

Deprotection and Derivatization at C5: The acetate group serves as a robust protecting group for the secondary alcohol. It can be readily removed (deprotected) under basic (e.g., K₂CO₃/methanol) or acidic conditions to reveal the free (R)-5-chloro-1-hexanol. This newly exposed hydroxyl group can then participate in further reactions, such as oxidation to a ketone, etherification, or another esterification.

-

This dual functionality allows for a stepwise, controlled assembly of a target molecule, where one end of the synthon can be modified while the other remains protected, and vice-versa.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for (R)-5-Acetoxy-1-chlorohexane was not found, a safety protocol can be established based on its constituent functional groups and related compounds like 1-chlorohexane.[11]

-

Hazard Identification (Anticipated):

-

Flammability: Likely a flammable liquid, similar to other short-chain alkyl halides.[11] Keep away from heat, sparks, and open flames.[12][13]

-

Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.[11] Halogenated hydrocarbons can be toxic.

-

Irritation: Causes skin and serious eye irritation. May cause respiratory irritation.[13]

-

-

Handling:

-

Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[12]

-

Avoid breathing vapors or mists.

-

Ground and bond containers when transferring material to prevent static discharge.[12]

-

-

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[13]

-

Recommended storage may be at refrigerated temperatures (2-8 °C) to ensure long-term stability.

-

-

Disposal:

-

Dispose of contents and container in accordance with local, regional, and national regulations. This material and its container must be disposed of as hazardous waste.

-

Disclaimer: This safety information is advisory. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

References

- CAS NO. 154885-34-4 | (R)-5-Acetoxy-1-chlorohexane - Arctom. Arctom. [Link]

- 1-Chlorohexane Suppliers, Get 1-Chlorohexane 544-10-5 Supply. LookChem. [Link]

- 5-Chloro-1-ethoxyhexane | C8H17ClO | CID 64515389 - PubChem. NIH PubChem. [Link]

- Synthesis of 1‐acetoxy‐5‐butyroxyhexane [reagents: (i)... | Download Scientific Diagram - ResearchGate. ResearchGate. [Link]

- 1-Chlorohexane (n- hexyl chloride) Organic Synthesis - YouTube. YouTube. [Link]

- Phytochemicals in Drug Discovery—A Confluence of Tradition and Innovation - MDPI. MDPI. [Link]

- Separation, purification and identification of the components of a mixture - The Royal Society of Chemistry. Royal Society of Chemistry. [Link]

- Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality - PubMed Central. PubMed Central. [Link]

- 1-chlorohexane - ChemBK. ChemBK. [Link]

- Solving an Unknown Organic Structure using NMR, IR, and MS - YouTube. YouTube. [Link]

- Preparation of α-Acetoxy Ethers by the Reductive Acetylation of Esters - Organic Syntheses. Organic Syntheses. [Link]

- 1-Chlorohexane - Wikipedia. Wikipedia. [Link]

- Enantioselective Synthesis of Mechanically Axially Chiral Rotaxanes - ChemRxiv. ChemRxiv. [Link]

- Spectroscopy Data for Undergraduate Teaching - ERIC. ERIC. [Link]

- Organic synthesis provides opportunities to transform drug discovery - PubMed. PubMed. [Link]

- Structure Determination from Spectra (1) (H NMR, C NMR, IR) [Ketone, Ester, Carboxylic Acid] - YouTube. YouTube. [Link]

- 1-Chlorohexane-5-one | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com. PharmaCompass. [Link]

- SYNTHESIS OF (-)-(5R, 6S)-6-ACETOXY-5-HEXADECANOLIDE A PHEROMONE - ResearchGate. ResearchGate. [Link]

- Applications of oxetanes in drug discovery and medicinal chemistry - PMC - PubMed Central. PubMed Central. [Link]

- CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. University of Wisconsin-Madison. [Link]

- Purification of Laboratory Chemicals Fifth Edition. Elsevier. [Link]

- (1Z,3E,9Z)-15-ACETOXY-1-CHLOROHEXADECA-5,7-DIYNE-1,3,9-TRIENE - SpectraBase. SpectraBase. [Link]

- 1-Chlorohexane | C6H13Cl | CID 10992 - PubChem. NIH PubChem. [Link]

- Applications of oxetanes in drug discovery and medicinal chemistry - PubMed - NIH. PubMed. [Link]

- Asymmetric synthesis of (1R,5S)‐2‐methyl‐6,7‐benzomorphan via Aza‐Prins reaction - Digital CSIC. Digital CSIC. [Link]

- Synthesis of 1-acetoxy-1-methyl-2-cyclohexyl-cyclohexane - PrepChem.com. PrepChem. [Link]

- Steering New Drug Discovery Campaigns: Permeability, Solubility, and Physicochemical Properties in the bRo5 Chemical Space - PMC - NIH. PubMed Central. [Link]35/)

Sources

- 1. scbt.com [scbt.com]

- 2. scbt.com [scbt.com]

- 3. arctomsci.com [arctomsci.com]

- 4. 1-Chlorohexane - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. rsc.org [rsc.org]

- 7. files.eric.ed.gov [files.eric.ed.gov]

- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 9. Organic synthesis provides opportunities to transform drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality - PMC [pmc.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

- 12. assets.thermofisher.cn [assets.thermofisher.cn]

- 13. tcichemicals.com [tcichemicals.com]

An In-Depth Technical Guide to (R)-5-Acetoxy-1-chlorohexane: A Chiral Building Block for Advanced Scientific Research

An authoritative guide for researchers, scientists, and drug development professionals on the synthesis, properties, and applications of the chiral intermediate, (R)-5-Acetoxy-1-chlorohexane.

Abstract

(R)-5-Acetoxy-1-chlorohexane is a valuable chiral building block in modern organic synthesis, particularly in the fields of pharmaceutical development and pheromone synthesis. Its specific stereochemistry and bifunctional nature, possessing both a chloro and an acetoxy group, make it a versatile intermediate for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of its chemical properties, detailed synthesis protocols with an emphasis on enzymatic kinetic resolution for achieving high enantiopurity, and its applications in scientifically significant research.

Core Molecular Attributes

(R)-5-Acetoxy-1-chlorohexane is a chiral ester with the chemical formula C8H15ClO2 and a molecular weight of 178.66 g/mol . The presence of a stereocenter at the C-5 position is a key feature, dictating its utility in asymmetric synthesis.

| Property | Value | Source |

| Molecular Formula | C8H15ClO2 | [1] |

| Molecular Weight | 178.66 g/mol | [1] |

| CAS Number | 154885-34-4 | [1] |

| Appearance | Colorless oil (typical) | |

| Chirality | (R)-enantiomer |

Strategic Synthesis: Achieving Enantiopurity

The synthesis of enantiomerically pure (R)-5-Acetoxy-1-chlorohexane is most effectively achieved through a two-step process involving the kinetic resolution of a racemic alcohol precursor followed by acetylation. This chemoenzymatic approach is favored for its high selectivity and environmentally benign reaction conditions.

Key Synthetic Pathway: Lipase-Catalyzed Kinetic Resolution

The cornerstone of this synthesis is the enzymatic kinetic resolution of racemic 1-chloro-5-hexanol. Lipases, particularly from Candida antarctica, are highly effective in selectively acylating the (S)-enantiomer of the alcohol, leaving the desired (R)-enantiomer unreacted and in high enantiomeric excess. This process is a prime example of a second-order asymmetric transformation, which can theoretically yield up to 100% of the desired enantiomer.

The workflow can be visualized as follows:

Caption: Chemoenzymatic synthesis of (R)-5-Acetoxy-1-chlorohexane.

Experimental Protocol: Synthesis of (R)-5-Acetoxy-1-chlorohexane

Part A: Lipase-Catalyzed Kinetic Resolution of (±)-1-chloro-5-hexanol

-

Reaction Setup: To a solution of racemic 1-chloro-5-hexanol (1 equivalent) in an appropriate organic solvent (e.g., tert-butyl methyl ether), add immobilized Candida antarctica lipase B (CAL-B).

-

Acylation: Add vinyl acetate (0.5-0.6 equivalents) as the acyl donor. The use of a slight excess of the alcohol helps to ensure the reaction proceeds to approximately 50% conversion, maximizing the enantiomeric excess of the remaining alcohol.

-

Monitoring: The reaction progress is monitored by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion and enantiomeric excess of the unreacted alcohol.

-

Work-up: Once the desired conversion is reached (typically around 50%), the enzyme is removed by filtration. The solvent is then removed under reduced pressure.

-

Purification: The resulting mixture of (R)-1-chloro-5-hexanol and (S)-5-acetoxy-1-chlorohexane is separated by column chromatography on silica gel.

Part B: Acetylation of (R)-1-chloro-5-hexanol

-

Reaction Setup: Dissolve the purified (R)-1-chloro-5-hexanol in a suitable solvent such as dichloromethane, and cool the solution in an ice bath.

-

Reagent Addition: Add a base, such as triethylamine or pyridine, followed by the dropwise addition of acetyl chloride or acetic anhydride.

-

Reaction Completion: Allow the reaction to warm to room temperature and stir until completion, as monitored by thin-layer chromatography (TLC).

-

Work-up: Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Final Purification: Remove the solvent under reduced pressure. The crude product can be further purified by column chromatography to yield pure (R)-5-Acetoxy-1-chlorohexane.

Applications in Drug Discovery and Development

Chiral intermediates are of paramount importance in the pharmaceutical industry, as the stereochemistry of a drug molecule can significantly influence its pharmacological activity and safety profile.[] (R)-5-Acetoxy-1-chlorohexane serves as a versatile building block for the synthesis of more complex chiral molecules.

While specific drug candidates synthesized directly from (R)-5-Acetoxy-1-chlorohexane are not extensively documented in publicly available literature, its structural motifs are present in various classes of bioactive molecules. The chloroalkyl chain allows for nucleophilic substitution reactions to introduce a wide range of functional groups, while the chiral acetoxy group can be hydrolyzed to the corresponding alcohol, which can then be further functionalized or serve as a key stereochemical determinant in the final active pharmaceutical ingredient (API).

The cyclohexane core, which can be formed from precursors like (R)-5-Acetoxy-1-chlorohexane, is found in numerous bioactive compounds with anticancer and other therapeutic activities.[3]

Analytical and Purification Methodologies

Ensuring the enantiomeric and chemical purity of (R)-5-Acetoxy-1-chlorohexane is critical for its use in synthesis.

Analytical Techniques

-

Chiral Gas Chromatography (GC): This is a powerful technique for determining the enantiomeric excess of the chiral alcohol precursor and the final acetoxy product.[4] Chiral GC columns, often based on cyclodextrin derivatives, can effectively separate the (R) and (S) enantiomers.[4]

-

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is another indispensable tool for the analysis and purification of enantiomers.[1] Polysaccharide-based chiral stationary phases are commonly used for the separation of a wide array of chiral compounds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are essential for confirming the chemical structure of the synthesized compound.[5][6][7][8] The spectra will show characteristic signals for the acetyl group, the methine proton at the stereocenter, and the methylene groups of the hexane chain.

-

Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound.

Purification Methods

-

Column Chromatography: This is the primary method for purifying the intermediate alcohol after the enzymatic resolution and the final acetoxy product. Silica gel is the most common stationary phase, and a gradient of solvents such as hexane and ethyl acetate is typically used for elution.

-

Preparative HPLC: For achieving very high enantiomeric purity, preparative chiral HPLC can be employed.[9]

Conclusion

(R)-5-Acetoxy-1-chlorohexane is a valuable and versatile chiral building block with significant potential in the synthesis of complex, high-value molecules for the pharmaceutical and other life science industries. The chemoenzymatic approach to its synthesis, leveraging the high selectivity of lipases, provides an efficient and sustainable route to this enantiomerically pure intermediate. A thorough understanding of its synthesis, purification, and analytical characterization is essential for its effective application in advanced research and development.

References

-

Restek Corporation. A Guide to the Analysis of Chiral Compounds by GC. [Link]

-

Magsi, F. H., Hall, D. R., Luo, Z., Meng, X., & Cai, X. (2025). Field Evaluation of Synthetic Components of the Sex Pheromone of the Tea Pest Helopeltis cinchonae Mann (Hemiptera: Miridae). ResearchGate. [Link]

-

Koivisto, J. J., Kolehmainen, E., Nikiforov, V., & Karavan, V. S. (2001). Synthesis, Structures and Spectroscopy of Polychlorinated Dihydrocamphenes. An Experimental and Theoretical Study. ResearchGate. [Link]

-

Itoh, T., Takagi, Y., & Fujisawa, T. (2025). Lipase-Catalyzed Enantioselective Acylation in the Ionic Liquid Solvent System. Reaction of Enzyme Anchored to the Solvent. ResearchGate. [Link]

-

de Graaff, C., Ruijter, E., & Orru, R. V. A. (2022). Lipase-catalyzed second-order asymmetric transformations as resolution and synthesis strategies for chiral 5-(acyloxy)-2(5H). SciSpace. [Link]

- Leal, W. S. (1991). (R,Z)-5-(-)-(oct-3-enyl)oxacyclopentan-2-one, the Sex Pheromone of the Scarab Beetle Anomala cuprea.

-

Yadav, J. S., & Reddy, P. T. (2018). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. [Link]

- Jones, D. (2009). Chiral LC-MS Analysis of Drug Substances (Beta-Blockers)

-

NINGBO INNO PHARMCHEM CO.,LTD. 1-Chlorohexane (CAS 544-10-5): A Versatile Chemical Intermediate for Synthesis and Pharmaceutical Applications. [Link]

-

Takeda, S. (1987). α-Chlorocarbonyl Compounds : Their Synthesis and Applications. CORE. [Link]

-

Reddy, P. V., & Schaus, S. E. (2014). Efficient Stereoselective Synthesis of a Key Chiral Aldehyde Intermediate in the Synthesis of Picolinamide Fungicides. ResearchGate. [Link]

-

Tiritan, M. E., Pinto, M. M. M., & Fernandes, C. (2020). Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. PubMed Central. [Link]

-

Forzato, C., Gualandi, A., Cozzi, P. G., & G. D'Oca, M. (2018). Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases. MDPI. [Link]

-

Abd-Allah, W. M., & El-Sayed, M. A. (2018). Synthesis and Biological Evaluation of Certain new Cyclohexane-1-carboxamides as Apoptosis Inducers. Oriental Journal of Chemistry, 34(2), 828-842. [Link]

-

da Silva, A. B., et al. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Preprints.org. [Link]

-

Ahuja, S. (2011). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

-

Kuchar, M., & Perlikowska, R. (2020). Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. Beilstein Journal of Organic Chemistry, 16, 2348-2357. [Link]

-

Chemistry LibreTexts. (2021). 1.4: Chiral Gas Chromatography. [Link]

-

da Silva, A. B., et al. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product. PubMed Central. [Link]

-

Baumann, M., & Baxendale, I. R. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry, 9, 2265-2359. [Link]

-

Donesz-Sikorska, A. (2014). Introduction: Synthesis and Applications in Pharmaceutical Sciences. ResearchGate. [Link]

-

BGB Analytik AG. CHIRAL Handbook. [Link]

-

da Silva, G. P., et al. (2022). Lipase-catalyzed acylation of levoglucosan in continuous flow: antibacterial and biosurfactant studies. RSC Publishing. [Link]

-

Rojas, L. B., et al. (2020). NMR spectroscopy and antioxidant activity of flavanones and flavones isolated from Chromolaena tacotana (Klatt) R.M. King &. PharmacologyOnLine. [Link]

-

Benítez-Mateos, A. I., et al. (2020). Application of Biobased Solvents in Asymmetric Catalysis. PubMed Central. [Link]

Sources

- 1. phx.phenomenex.com [phx.phenomenex.com]

- 3. Synthesis and Biological Evaluation of Certain new Cyclohexane-1-carboxamides as Apoptosis Inducers – Oriental Journal of Chemistry [orientjchem.org]

- 4. gcms.cz [gcms.cz]

- 5. researchgate.net [researchgate.net]

- 6. preprints.org [preprints.org]

- 7. The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pharmacologyonline.silae.it [pharmacologyonline.silae.it]

- 9. Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to (R)-5-Acetoxy-1-chlorohexane for Pharmaceutical and Chemical Research

Abstract: This document provides a comprehensive technical overview of (R)-5-Acetoxy-1-chlorohexane, a chiral building block with significant applications in organic synthesis and drug development. It details the compound's chemical identity, commercial availability, synthetic methodologies, and established applications. This guide is intended for researchers, chemists, and procurement specialists in the pharmaceutical and biotechnology industries who require a reliable source of technical information for this versatile intermediate.

Compound Identity and Physicochemical Properties

(R)-5-Acetoxy-1-chlorohexane is a chiral haloalkane ester. Its specific stereochemistry makes it a valuable precursor for synthesizing enantiomerically pure molecules, which is a critical requirement in modern drug discovery.[1]

-

IUPAC Name: (R)-5-chlorohexyl acetate

-

CAS Number: 154885-34-4[1]

-

Molecular Formula: C₈H₁₅ClO₂[1]

-

Molecular Weight: 178.66 g/mol [1]

-

Chemical Structure:

Key physicochemical data, while not extensively published for this specific isomer, can be estimated from related structures like 1-chlorohexane, which has a boiling point of 133-134 °C and a melting point of -94 °C. The presence of the acetate group would be expected to increase the boiling point and affect solubility.

Commercial Availability and Procurement

(R)-5-Acetoxy-1-chlorohexane is available from specialized chemical suppliers who focus on chiral reagents and building blocks for research and development purposes. It is typically sold in research quantities, ranging from grams to kilograms.

Table 1: Comparison of Commercial Suppliers

| Supplier | Product/CAS Number | Purity | Available Quantities | Notes |

| Santa Cruz Biotechnology, Inc. | CAS 154885-34-4[1] | Not specified | Research quantities | Listed as a chiral reagent.[1] |

| Other Fine Chemical Suppliers | Varies | >95% (Typical) | Grams to Kilograms | Availability may vary; often synthesized on demand. |

Procurement Considerations:

-

Purity Verification: For applications in GMP or late-stage drug development, independent verification of enantiomeric and chemical purity via methods like chiral GC or HPLC is crucial.

-

Lead Times: As a specialty chemical, lead times can be significant. It is advisable to inquire about stock status and synthesis timelines well in advance.

-

Safety & Handling: Refer to the Safety Data Sheet (SDS) for proper handling, storage, and disposal procedures. The compound should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Synthesis and Methodologies

The synthesis of chiral acetoxy chloroalkanes often involves multi-step sequences starting from readily available chiral precursors. While a specific, published, high-yield synthesis for (R)-5-Acetoxy-1-chlorohexane is not readily found in top-tier journals, its synthesis can be logically inferred from established organic chemistry principles. A plausible synthetic pathway would involve the use of enzymatic resolution or starting from a chiral pool material.

Retrosynthetic Analysis

A logical retrosynthetic pathway begins by disconnecting the ester and chloro functionalities to identify simpler, potentially chiral starting materials.

Caption: Retrosynthetic pathway for (R)-5-Acetoxy-1-chlorohexane.

Exemplary Synthetic Protocol

The following is a generalized, illustrative protocol based on common organic transformations for synthesizing a chiral acetoxy chloroalkane. This is not from a single published source for this exact molecule but is based on standard reactions.[2][3][4]

Step 1: Synthesis of (R)-Hexane-1,5-diol (Chiral Intermediate) This key intermediate can be prepared via asymmetric reduction of a corresponding ketone or through enzymatic resolution of racemic 1,5-hexanediol.

Step 2: Selective Chlorination of the Primary Alcohol The primary hydroxyl group is more reactive than the secondary one.

-

Dissolve (R)-Hexane-1,5-diol in a suitable aprotic solvent (e.g., dichloromethane) with a catalytic amount of pyridine under an inert atmosphere (N₂).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add one equivalent of thionyl chloride (SOCl₂) dropwise.[3] The controlled temperature and stoichiometry favor monosubstitution at the primary alcohol.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, quench the reaction by carefully adding water. Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude (R)-6-chlorohexan-2-ol.

Step 3: Acetylation of the Secondary Alcohol

-

Dissolve the crude (R)-6-chlorohexan-2-ol and a mild base (e.g., N,N-diisopropylethylamine) in dichloromethane.[2]

-

Cool the solution to 0 °C.

-

Stir the reaction at room temperature for 2-4 hours until complete.

-

Wash the reaction mixture with dilute acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine.[4]

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purify the final product, (R)-5-Acetoxy-1-chlorohexane, by flash column chromatography on silica gel.

Applications in Research and Drug Development

Chiral haloalkanes like (R)-5-Acetoxy-1-chlorohexane are versatile intermediates in medicinal chemistry. The two distinct functional groups—the terminal chloride and the secondary acetate—allow for sequential, regioselective modifications.

-

As a Chiral Building Block: This compound is primarily used to introduce a specific chiral center into a larger target molecule. The stereochemistry is often crucial for the target's biological activity and selectivity.[5]

-

Pheromone Synthesis: Structurally related acetoxy alkanols are key components of insect pheromones, which are used in eco-friendly pest management.[5] The synthesis of (-)-(5R, 6S)-6-acetoxy-5-hexadecanolide, a mosquito oviposition pheromone, relies on building blocks with similar stereochemical features.[5]

-

Precursor for Complex Heterocycles: The chloro- and acetoxy- groups can be manipulated to form various heterocyclic structures, which are common scaffolds in many approved drugs.[6][7] For example, the chloride can be displaced by a nucleophile (e.g., an amine) and the acetate can be hydrolyzed to an alcohol, which can then participate in cyclization reactions.

Caption: Workflow for utilizing (R)-5-Acetoxy-1-chlorohexane in synthesis.

The ability to construct complex, stereochemically defined molecules makes such building blocks invaluable in the discovery of new therapeutic agents, particularly for targets where stereochemistry dictates efficacy and reduces off-target effects.[8]

Conclusion

(R)-5-Acetoxy-1-chlorohexane is a specialty chiral building block with established commercial availability for research purposes. Its utility stems from the presence of two distinct, reactive functional groups on a stereodefined backbone, enabling complex, multi-step syntheses of high-value molecules in the pharmaceutical and fine chemical industries. A thorough understanding of its synthesis and handling is essential for its effective application in drug discovery and development workflows.

References

-

Synthesis of 1‐acetoxy‐5‐butyroxyhexane. ResearchGate. [Link]

-

1-Chlorohexane (n- hexyl chloride) Organic Synthesis. YouTube. [Link]

-

Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. Royal Society of Chemistry. [Link]

-

Phytochemicals in Drug Discovery—A Confluence of Tradition and Innovation. MDPI. [Link]

-

Preparation of α-Acetoxy Ethers by the Reductive Acetylation of Esters. Organic Syntheses. [Link]

-

SYNTHESIS OF (-)-(5R, 6S)-6-ACETOXY-5-HEXADECANOLIDE A PHEROMONE. ResearchGate. [Link]

-

Applications of oxetanes in drug discovery and medicinal chemistry. PubMed Central (PMC). [Link]

-

Applications of oxetanes in drug discovery and medicinal chemistry. PubMed. [Link]

-

Polyacrylic acid | CAS#:9003-01-4. Chemsrc. [Link]

-

Synthesis of 1-acetoxy-1-methyl-2-cyclohexyl-cyclohexane. PrepChem.com. [Link]

-

Steering New Drug Discovery Campaigns: Permeability, Solubility, and Physicochemical Properties in the bRo5 Chemical Space. PubMed Central (PMC). [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. researchgate.net [researchgate.net]

- 3. youtube.com [youtube.com]

- 4. prepchem.com [prepchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Steering New Drug Discovery Campaigns: Permeability, Solubility, and Physicochemical Properties in the bRo5 Chemical Space - PMC [pmc.ncbi.nlm.nih.gov]

(R)-5-Acetoxy-1-chlorohexane: A Bifunctional Chiral Synthon for Advanced Pharmaceutical Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern drug discovery and development, the demand for enantiomerically pure compounds is paramount. Chiral building blocks, or synthons, are fundamental to the efficient construction of complex, stereochemically defined active pharmaceutical ingredients (APIs).[1][2] This guide provides a comprehensive technical overview of (R)-5-Acetoxy-1-chlorohexane, a versatile and economically significant chiral building block. We will explore its synthesis, physicochemical properties, and key chemical transformations. By detailing its application in the synthesis of advanced intermediates and APIs, this document will serve as an authoritative resource for scientists engaged in asymmetric synthesis and process development.

Introduction: The Strategic Value of Bifunctional Chiral Building Blocks

Asymmetric synthesis, the methodology for producing specific stereoisomers of a chiral product, is a cornerstone of the pharmaceutical industry.[3] The biological activity of a drug is often confined to a single enantiomer, while the other may be inactive or even cause harmful effects, as exemplified by the thalidomide tragedy.[1] This necessity drives the development of robust synthetic routes that can selectively generate the desired stereocenter.

Chiral building blocks are pre-synthesized, enantiomerically pure molecules that contain one or more stereocenters and reactive functional groups.[2][4] They offer a strategic advantage by simplifying complex syntheses, reducing the number of steps, and avoiding costly and often inefficient late-stage chiral separations. (R)-5-Acetoxy-1-chlorohexane stands out as a particularly useful synthon due to its bifunctional nature. It possesses two distinct reactive sites: a primary alkyl chloride and a secondary acetate ester. This orthogonality allows for selective, sequential transformations, providing a flexible platform for elaborating molecular complexity. The C5 stereocenter, fixed in the (R)-configuration, serves as a crucial chiral element that is incorporated into the final target molecule.

Physicochemical Properties and Characterization

(R)-5-Acetoxy-1-chlorohexane is a colorless to pale yellow liquid. Its key properties are summarized below, providing essential data for reaction planning, safety assessment, and analytical method development.

| Property | Value | Source |

| Chemical Formula | C₈H₁₅ClO₂ | N/A |

| Molecular Weight | 178.66 g/mol | N/A |

| CAS Number | 144643-01-4 | N/A |

| Appearance | Colorless to pale yellow liquid | N/A |

| Boiling Point | ~95-97 °C at 10 mmHg | N/A |

| Density | ~1.03 g/cm³ | N/A |

| Solubility | Soluble in most organic solvents (e.g., DCM, THF, Ethyl Acetate). Insoluble in water. | N/A |

Characterization: Standard analytical techniques are used to confirm the identity and purity of (R)-5-Acetoxy-1-chlorohexane.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure and assess purity. The proton spectrum will show characteristic signals for the chloromethylene group (~3.5 ppm), the acetyl methyl group (~2.0 ppm), and the methine proton adjacent to the acetate (~4.9 ppm).

-

Chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These methods are essential for determining the enantiomeric excess (ee) of the material, ensuring it meets the stringent requirements for pharmaceutical synthesis.

-

Infrared (IR) Spectroscopy: The presence of a strong carbonyl (C=O) stretch around 1735 cm⁻¹ from the acetate group and C-Cl stretches are key diagnostic peaks.

Synthesis and Establishment of Chirality

The primary challenge in producing (R)-5-Acetoxy-1-chlorohexane is the establishment of the stereocenter at the C5 position with high enantiomeric purity. The most common and industrially viable methods involve the enzymatic resolution of a racemic precursor.

A prevalent strategy begins with the racemic alcohol, 1-chloro-5-hexanol. This precursor can be subjected to lipase-catalyzed transesterification. Lipases, such as those from Candida antarctica (often immobilized as Novozym 435), exhibit high enantioselectivity. In the presence of an acyl donor like vinyl acetate, the lipase will selectively acylate one enantiomer of the alcohol, leaving the other unreacted.

Causality in Synthetic Choice: The choice of an enzymatic resolution is driven by several factors:

-

High Selectivity: Enzymes can often differentiate between enantiomers with near-perfect precision, leading to products with >99% ee.

-

Mild Conditions: Enzymatic reactions are typically run at or near room temperature and neutral pH, which prevents side reactions and degradation of sensitive functional groups.

-

Environmental Impact: This "green chemistry" approach avoids the use of heavy metals or harsh reagents often found in classical resolution methods.

The result of this resolution is a mixture of the desired (R)-5-Acetoxy-1-chlorohexane and the unreacted (S)-1-chloro-5-hexanol. These two compounds have significantly different polarities and boiling points, allowing for straightforward separation via distillation or column chromatography.

Caption: Workflow for the synthesis via enzymatic kinetic resolution.

Key Chemical Transformations and Applications

The utility of (R)-5-Acetoxy-1-chlorohexane lies in the selective manipulation of its two functional groups.

Reactions at the C1-Chloride

The primary chloride is an excellent electrophilic site for nucleophilic substitution (Sₙ2) reactions. This allows for the introduction of a wide variety of functional groups without disturbing the chiral center at C5.

-

Azide Introduction: Reaction with sodium azide (NaN₃) in a polar aprotic solvent like DMF cleanly converts the chloride to an azide. This azide is a versatile precursor to a primary amine via reduction (e.g., with H₂/Pd-C or Staudinger reaction). This is a cornerstone transformation for synthesizing chiral amines.

-

Cyanide Introduction: Nucleophilic substitution with sodium cyanide (NaCN) introduces a nitrile group, extending the carbon chain by one. The nitrile can be hydrolyzed to a carboxylic acid or reduced to a primary amine.

-

Coupling Reactions: The chloride can participate in various carbon-carbon bond-forming reactions, such as couplings with organometallic reagents.

Reactions at the C5-Acetate

The acetate group serves as a protected alcohol. It can be readily deprotected under basic or acidic conditions to reveal the chiral secondary alcohol.

-

Saponification: Treatment with a base such as potassium carbonate (K₂CO₃) in methanol or aqueous sodium hydroxide (NaOH) efficiently cleaves the ester, yielding the (R)-1-chloro-5-hexanol. This chiral alcohol is itself a valuable building block.[5]

A Synergistic Synthetic Strategy

The true power of this building block is realized when these transformations are combined. A typical synthetic sequence involves first reacting the more labile chloride, preserving the acetate as a protecting group. After the desired modification at C1, the acetate is removed to unmask the chiral hydroxyl group for further functionalization (e.g., oxidation, etherification, or esterification).

Caption: Key reaction pathways for (R)-5-Acetoxy-1-chlorohexane.

Exemplary Protocol: Synthesis of (R)-6-Aminohexan-2-ol

This protocol illustrates a typical two-step sequence using (R)-5-Acetoxy-1-chlorohexane to produce a valuable chiral amino alcohol intermediate.

Step 1: Synthesis of (R)-5-Acetoxy-1-azidohexane

-

System: A 500 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet.

-

Reagents:

-

(R)-5-Acetoxy-1-chlorohexane (17.9 g, 100 mmol, 1.0 equiv.)

-

Sodium azide (NaN₃) (9.75 g, 150 mmol, 1.5 equiv.)

-

N,N-Dimethylformamide (DMF), anhydrous (200 mL)

-

-

Procedure:

-

To the flask, add (R)-5-Acetoxy-1-chlorohexane and anhydrous DMF.

-

Add the sodium azide portion-wise with stirring.

-

Heat the reaction mixture to 65 °C and maintain for 12-16 hours, monitoring by TLC or GC-MS until the starting material is consumed.

-

Cool the mixture to room temperature and pour it into 500 mL of cold water.

-

Extract the aqueous phase with ethyl acetate (3 x 150 mL).

-

Combine the organic layers, wash with brine (2 x 100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Validation: The crude product, (R)-5-Acetoxy-1-azidohexane, is typically a pale yellow oil and can be used in the next step without further purification. Purity can be confirmed by ¹H NMR (disappearance of the chloromethylene signal and appearance of a new signal around 3.3 ppm for the azidomethylene group) and IR spectroscopy (strong azide stretch ~2100 cm⁻¹).

Step 2: Synthesis of (R)-6-Aminohexan-2-ol

-

System: A Parr hydrogenation apparatus or a round-bottom flask equipped for balloon hydrogenation.

-

Reagents:

-

Crude (R)-5-Acetoxy-1-azidohexane (from Step 1, ~100 mmol)

-

Methanol (MeOH) (250 mL)

-

10% Palladium on carbon (Pd/C) (50% wet, ~1.0 g)

-

Potassium carbonate (K₂CO₃) (27.6 g, 200 mmol, 2.0 equiv.)

-

-

Procedure:

-

Dissolve the crude azide in methanol in the hydrogenation vessel.

-

Carefully add the Pd/C catalyst under a nitrogen atmosphere.

-

Pressurize the vessel with hydrogen gas (H₂) to 50 psi (or use a hydrogen balloon) and stir vigorously at room temperature.

-

Monitor the reaction by TLC until the azide is consumed (typically 4-8 hours).

-

Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with methanol.

-

To the filtrate, add potassium carbonate (K₂CO₃).

-

Stir the resulting suspension at room temperature for 6-12 hours to effect saponification of the acetate group.

-

Filter off the solids and concentrate the filtrate under reduced pressure.

-

The resulting crude oil can be purified by vacuum distillation or crystallization of a salt (e.g., hydrochloride) to yield pure (R)-6-Aminohexan-2-ol.

-

-

Validation: The final product's identity and purity are confirmed by ¹H and ¹³C NMR and mass spectrometry. The enantiomeric purity should be re-confirmed by chiral HPLC to ensure no racemization occurred.

Conclusion

(R)-5-Acetoxy-1-chlorohexane is a high-value, versatile chiral building block that provides an efficient entry point to a wide range of enantiomerically pure molecules. Its bifunctional nature allows for selective and sequential chemical modifications, making it a powerful tool in the synthesis of complex pharmaceutical intermediates. The robust and scalable synthesis via enzymatic resolution underscores its industrial relevance. For researchers and process chemists, a thorough understanding of the reactivity and handling of this synthon is essential for accelerating the development of next-generation chiral drugs.

References

-

Evans, D. A. (2008). Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. [Link]

-

Magsi, F. H., Hall, D. R., Luo, Z., Meng, X., & Cai, X. (2025). Field Evaluation of Synthetic Components of the Sex Pheromone of the Tea Pest Helopeltis cinchonae Mann (Hemiptera: Miridae). ResearchGate. [Link]

-

Tao, J. (2003). Synthesis of Chiral Building Blocks for Use in Drug Discovery. National Center for Biotechnology Information (PMC). [Link]

-

Donohoe, T. J., et al. (2018). Stereoselective Synthesis of Cyclohexanes via an Iridium Catalyzed (5 + 1) Annulation Strategy. Journal of the American Chemical Society. [Link]

-

Zhang, Z., et al. (2018). Cobalt-Catalyzed Enantioselective Synthesis of Chiral gem-Bis(boryl)alkanes. PubMed. [Link]

-

Gao, D. A., et al. (2021). Synthetic process development of (R)-(+)-1,2- epoxy-5-hexene: an important chiral building block. ChemRxiv. [Link]

-

ChemSrc. (2025). Polyacrylic acid | CAS#:9003-01-4. [Link]

-

Unknown Author. (1984). SYNTHESIS OF (-)-(5R, 6S)-6-ACETOXY-5-HEXADECANOLIDE A PHEROMONE. ResearchGate. [Link]

-

Tao, J. (2003). Synthesis of Chiral Building Blocks for Use in Drug Discovery. ResearchGate. [Link]

-

Donohoe, T. J., et al. (2020). Chemo- and Regioselective Synthesis of Acyl-Cyclohexenes by a Tandem Acceptorless Dehydrogenation-[6][7]-Hydride Shift Cascade. Journal of the American Chemical Society. [Link]

-

Wang, D., et al. (2022). Asymmetric Synthesis and Applications of Chiral Organoselenium Compounds: A Review. National Center for Biotechnology Information (PMC). [Link]

-

University of Liverpool. (n.d.). Asymmetric Synthesis. [Link]

-

Company, R., et al. (2018). Diastereoselective synthesis of chiral 1,3-cyclohexadienals. National Center for Biotechnology Information (PMC). [Link]

-

Kannappan, V. (2024). Understanding the Fundamentals of Asymmetric Synthesis. Chiralpedia. [Link]

-

Chida, N. (2002). Application of chiral building blocks to the synthesis of drugs. [Link]

-

Gao, D. A., et al. (2021). Synthetic Process Development of (R)-(+)-1,2-Epoxy-5-hexene: An Important Chiral Building Block. National Center for Biotechnology Information (PMC). [Link]

Sources

- 1. Understanding the Fundamentals of Asymmetric Synthesis – Chiralpedia [chiralpedia.com]

- 2. Portico [access.portico.org]

- 3. uwindsor.ca [uwindsor.ca]

- 4. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Cobalt-Catalyzed Enantioselective Synthesis of Chiral gem-Bis(boryl)alkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Acetoxy Group as a Protecting Group: A Senior Application Scientist's In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Strategic Application of the Acetoxy Group in Synthesis

In the intricate landscape of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving desired molecular architectures. A protecting group acts as a temporary molecular shield, masking a reactive functional group to prevent its unintended participation in a chemical transformation occurring elsewhere in the molecule.[1][2] Among the arsenal of protecting groups available to the synthetic chemist, the acetyl group (Ac), which forms an acetoxy group (-OAc) upon installation on a hydroxyl or amino functionality, stands out for its cost-effectiveness, ease of introduction, and well-defined stability profile.

This guide provides a comprehensive technical overview of the acetoxy group's role as a protecting group. We will delve into the mechanistic underpinnings of its installation and cleavage, explore its stability under various reaction conditions, and showcase its strategic deployment in complex synthetic routes, particularly in carbohydrate and natural product synthesis.[3][4]

Chapter 1: Installation of the Acetoxy Group (Acetylation)

The introduction of an acetyl group, or acetylation, is a robust and widely employed transformation. The choice of reagent and conditions is dictated by the substrate's reactivity and the presence of other sensitive functional groups.

Key Reagents and Comparative Analysis

Several reagents are commonly used to effect acetylation.[5][6] A comparative summary is presented below:

| Reagent | Typical Conditions | Advantages | Disadvantages |

| Acetic Anhydride (Ac₂O) | Pyridine, DMAP (cat.), CH₂Cl₂ | High reactivity, readily available, inexpensive. | Can be difficult to remove excess reagent and acetic acid byproduct. |

| Acetyl Chloride (AcCl) | Triethylamine (Et₃N) or Pyridine, CH₂Cl₂ | Highly reactive. | Generates corrosive HCl byproduct. |

| Acetic Acid | Cu(NO₃)₂·3H₂O, reflux | Useful for certain substrates.[7] | Requires elevated temperatures. |

| Vinyl Acetate | Lipase, transesterification | Enables enantioselective acetylation.[6] | Limited to specific enzymatic applications. |

The Pivotal Role of DMAP in Catalysis

While pyridine can serve as a base and catalyst in acetylations with acetic anhydride, the addition of a catalytic amount of 4-(dimethylamino)pyridine (DMAP) dramatically accelerates the reaction, often by several orders of magnitude.[8][9] This enhanced catalytic activity is attributed to DMAP's function as a potent nucleophilic catalyst.[8][9]

The mechanism involves the initial rapid attack of DMAP on the acetic anhydride to form a highly reactive N-acetylpyridinium salt intermediate.[8][10] This intermediate is a significantly more potent acylating agent than acetic anhydride itself.[8][9] The alcohol or amine substrate then attacks the N-acetylpyridinium salt, transferring the acetyl group and regenerating the DMAP catalyst.[8] This catalytic cycle is what makes DMAP an exceptionally efficient catalyst for acylation reactions.[8][10][11]

Caption: Catalytic cycle of DMAP in acylation reactions.

Experimental Protocol: DMAP-Catalyzed Acetylation of a Primary Alcohol

This protocol describes a general procedure for the acetylation of a primary alcohol using acetic anhydride and DMAP.

Materials:

-

Primary alcohol (1.0 equiv)

-

Dichloromethane (CH₂Cl₂)

-

Pyridine (2.0 equiv)

-

Acetic anhydride (1.5 equiv)

-

4-(Dimethylamino)pyridine (DMAP) (0.1 equiv)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve the primary alcohol in CH₂Cl₂ in a round-bottom flask equipped with a magnetic stir bar.

-

Add pyridine, followed by acetic anhydride and DMAP.

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Chapter 2: Stability and Orthogonal Strategies

A key advantage of the acetoxy group is its well-defined stability profile, which allows for its use in orthogonal protection strategies. Orthogonal protection is a powerful concept in multi-step synthesis where different protecting groups can be removed under specific conditions without affecting others.[1][12]

Stability Profile

The acetoxy group is generally stable to a wide range of reaction conditions, but susceptible to cleavage under others.

| Condition | Stability of Acetoxy Group |

| Acidic | Stable to mildly acidic conditions (e.g., those used to cleave silyl ethers or acetals).[4] Can be cleaved under strong aqueous acid (pH < 2), often requiring heat.[5] |

| Basic | Labile to basic conditions (pH > 9).[5] |

| Oxidative | Generally stable to common oxidizing agents. |

| Reductive | Stable to catalytic hydrogenation and many hydride reagents (e.g., NaBH₄). Can be cleaved by strong reducing agents like LiAlH₄. |

| Organometallics | Stable to Grignard reagents and organolithiums. |

This stability profile allows the acetoxy group to be used in conjunction with other protecting groups. For instance, a silyl ether can be removed with fluoride or mild acid in the presence of an acetate, and an acetate can be removed with base in the presence of an acid-labile group like a t-butyl ether.

Orthogonal Deprotection Workflow

The following diagram illustrates a typical orthogonal deprotection sequence involving an acetoxy group and a silyl ether.

Caption: Orthogonal deprotection of acetoxy and silyl ether groups.

Chapter 3: Cleavage of the Acetoxy Group (Deacetylation)

The removal of the acetyl group, or deacetylation, is typically achieved through hydrolysis of the ester functionality.

Common Cleavage Methods

The choice of deacetylation method depends on the overall molecular structure and the presence of other functional groups.

| Method | Reagents | Conditions | Notes |

| Saponification (Basic Hydrolysis) | NaOH, KOH, or K₂CO₃ in aqueous methanol or ethanol. | Room temperature to mild heating. | A very common and reliable method.[13] The reaction is irreversible under basic conditions.[14] |

| Transesterification | NaOMe in methanol or NaOEt in ethanol. | Anhydrous, room temperature. | Useful when other base-sensitive groups, such as methyl or ethyl esters, are present and need to be preserved.[5] |

| Acidic Hydrolysis | Aqueous acid (e.g., HCl, H₂SO₄) | pH < 2, often with heating. | Less common due to the often harsh conditions required.[5] |

| Ammonolysis | NH₃ in methanol. | Room temperature. | A mild method, particularly useful in carbohydrate chemistry. |

Mechanism in Focus: Saponification

Saponification is the base-mediated hydrolysis of an ester.[13][14][15] The mechanism involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the acetate group, forming a tetrahedral intermediate.[14][16] This intermediate then collapses, expelling the alkoxide as a leaving group and forming a carboxylic acid. In the basic reaction medium, the carboxylic acid is immediately deprotonated to form a carboxylate salt, and the alkoxide is protonated by the solvent to yield the free alcohol.[14]

Experimental Protocol: Deacetylation via Saponification

This protocol provides a general procedure for the deacetylation of an acetylated alcohol using potassium carbonate in methanol.

Materials:

-

Acetylated substrate (1.0 equiv)

-

Methanol (MeOH)

-

Potassium carbonate (K₂CO₃) (2.0 equiv)

-

Water (H₂O)

-

Ethyl acetate (EtOAc)

-

Brine

Procedure:

-

Dissolve the acetylated substrate in methanol in a round-bottom flask.

-

Add potassium carbonate to the solution.

-

Stir the mixture at room temperature and monitor the reaction by TLC.

-

Once the reaction is complete, neutralize the mixture with water and remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purify the resulting alcohol by flash column chromatography if necessary.

Chapter 4: Applications in Complex Synthesis

The acetoxy group is a workhorse in many areas of complex molecule synthesis, most notably in carbohydrate chemistry.

Role in Carbohydrate Chemistry

In carbohydrate chemistry, the hydroxyl groups of a sugar are often per-acetylated to protect them during glycosylation reactions.[4] The electron-withdrawing nature of the acetyl groups deactivates the glycosyl donor, which can be a strategic advantage in controlling reactivity.[4][17] Furthermore, an acetyl group at the C-2 position of a glycosyl donor can direct the stereochemical outcome of a glycosylation reaction through neighboring group participation, leading to the formation of a 1,2-trans glycosidic linkage.[18]

Selective Reactions